N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14628778
InChI: InChI=1S/C19H17FN2O2S/c1-2-17(24-15-6-4-3-5-7-15)18(23)22-19-21-16(12-25-19)13-8-10-14(20)11-9-13/h3-12,17H,2H2,1H3,(H,21,22,23)
SMILES:
Molecular Formula: C19H17FN2O2S
Molecular Weight: 356.4 g/mol

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

CAS No.:

Cat. No.: VC14628778

Molecular Formula: C19H17FN2O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide -

Specification

Molecular Formula C19H17FN2O2S
Molecular Weight 356.4 g/mol
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Standard InChI InChI=1S/C19H17FN2O2S/c1-2-17(24-15-6-4-3-5-7-15)18(23)22-19-21-16(12-25-19)13-8-10-14(20)11-9-13/h3-12,17H,2H2,1H3,(H,21,22,23)
Standard InChI Key RWWHKCWBZYFBHI-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3

Introduction

Synthesis and Characterization

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide would likely involve a multi-step process:

  • Formation of the Thiazole Ring: This could involve the reaction of a fluorophenyl derivative with a thiazole precursor.

  • Introduction of the Phenoxybutanamide Group: This might involve an amide coupling reaction.

Characterization would typically involve spectroscopic methods like NMR and IR, as well as mass spectrometry for molecular weight confirmation.

Biological Activity

While specific biological activity data for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is not available, related thiazole derivatives have shown promise:

  • Antimicrobial Activity: Thiazole derivatives have been effective against various bacterial and fungal strains .

  • Anticancer Activity: Some thiazole compounds exhibit activity against cancer cell lines, such as MCF7 .

Potential Applications

Given the biological activities of similar compounds, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide could potentially be explored for:

  • Antimicrobial Agents: Useful in combating drug-resistant pathogens.

  • Anticancer Agents: Potentially effective against specific cancer types.

Data Table: Related Thiazole Derivatives

CompoundMolecular FormulaBiological Activity
N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amineC15H11FN2SGP130 receptor agonist
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideNot specifiedAntimicrobial and anticancer
4-(4-Bromophenyl)-thiazol-2-amine derivativesNot specifiedAntimicrobial and anticancer

This table highlights the diversity of biological activities associated with thiazole derivatives, suggesting potential avenues for investigation with N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator